tert-Butyl (piperazin-1-ylmethyl)carbamate
Description
tert-Butyl (piperazin-1-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(piperazin-1-ylmethyl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
VUXCDRVZXYPZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (piperazin-1-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (piperazin-1-ylmethyl)carbamate can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield piperazine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: Piperazine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl (piperazin-1-ylmethyl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (piperazin-1-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the piperazine ring.
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Contains an additional piperidine ring.
Uniqueness: tert-Butyl (piperazin-1-ylmethyl)carbamate is unique due to its specific combination of the tert-butyl carbamate group and the piperazine ring, which imparts distinct reactivity and stability compared to other similar compounds .
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